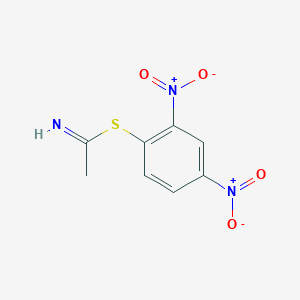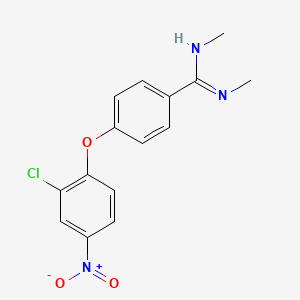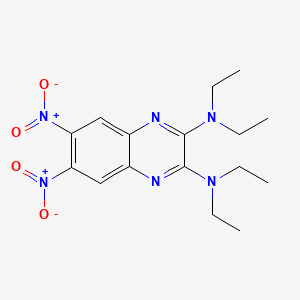
N,N,N',N'-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine: is an organic compound with a complex structure that includes both nitro and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine typically involves multiple steps. One common method includes the nitration of quinoxaline derivatives followed by the introduction of ethyl groups to the amine functionalities. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired product’s purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the nitro groups to form different oxidation states.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield N,N,N’,N’-tetraethyl-6,7-diaminoquinoxaline, while substitution reactions can produce various alkyl or aryl derivatives.
Applications De Recherche Scientifique
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: A similar compound with methyl groups instead of ethyl groups.
N,N,N’,N’-tetraethylethylenediamine: Another related compound with a simpler structure lacking the nitro groups.
Uniqueness
N,N,N’,N’-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine is unique due to the presence of both nitro and amine functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H22N6O4 |
|---|---|
Poids moléculaire |
362.38 g/mol |
Nom IUPAC |
2-N,2-N,3-N,3-N-tetraethyl-6,7-dinitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C16H22N6O4/c1-5-19(6-2)15-16(20(7-3)8-4)18-12-10-14(22(25)26)13(21(23)24)9-11(12)17-15/h9-10H,5-8H2,1-4H3 |
Clé InChI |
KTFCRVHNOMQNMX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC2=CC(=C(C=C2N=C1N(CC)CC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


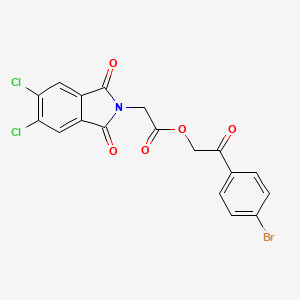
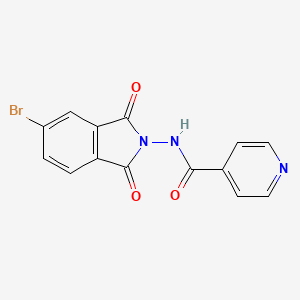
![2-{4-[(1Z)-2-[1-(4-isopropoxyphenyl)-1,3-benzodiazol-5-yl]ethenyl]phenyl}propan-2-ol](/img/structure/B12469380.png)
![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
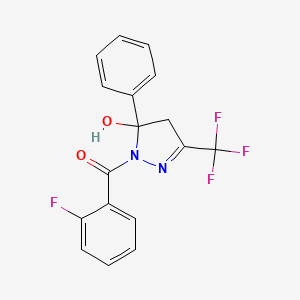
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)

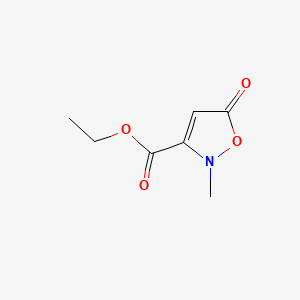
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
